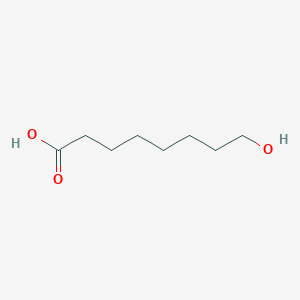

8-Hydroxyoctanoic acid

Description

Properties

IUPAC Name |

8-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMSVYIHKLZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227234 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-89-6 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctanoic acid, also known as 8-hydroxycaprylic acid, is an omega-hydroxy fatty acid that is emerging as a molecule of interest in various scientific fields. Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group at the terminal (ω) position.[1][2][3] This bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile building block in chemical synthesis and a molecule with potential biological significance. It is a known constituent of royal jelly and certain honeys.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of an octanoic acid backbone with a hydroxyl group substituting one of the hydrogens on the terminal methyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 764-89-6 |

| PubChem CID | 69820[2] |

| Molecular Formula | C₈H₁₆O₃ |

| SMILES | OCCCCCCCC(=O)O |

| InChIKey | KDMSVYIHKLZKET-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | White to light yellow crystalline powder/solid | [3] |

| Melting Point | 59-63 °C | |

| Boiling Point | 130 °C at 1 mmHg | [3] |

| pKa (Predicted) | 4.77 ± 0.10 | |

| Solubility | Soluble in ethanol. | |

| Quantitative data in other organic solvents is not readily available. |

Experimental Protocols

Synthesis of this compound from 6-Chlorohexan-1-ol

This protocol outlines a common laboratory synthesis of this compound.[4][5]

Materials:

-

6-chlorohexan-1-ol

-

Diethyl malonate

-

Sodium ethoxide solution (21% in ethanol)

-

Formic acid

-

p-Toluenesulfonic acid monohydrate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Toluene

-

2-Propanol

-

Potassium hydroxide

Procedure:

-

Malonic Ester Synthesis:

-

In a round-bottomed flask equipped with a reflux condenser and stirrer, heat a 21% sodium ethoxide solution in ethanol to 70°C.

-

Add diethyl malonate with stirring.

-

To this mixture, add 6-chlorohexan-1-ol and heat the mixture under reflux for approximately 8 hours.

-

Distill off the ethanol. Take up the residue in water and neutralize with dilute hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

-

Hydrolysis and Decarboxylation:

-

Distill off the ethyl acetate from the organic phase.

-

To the residue, add formic acid and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the solution to 100-105°C and distill off the ethyl formate/formic acid azeotrope over approximately 9 hours.

-

After removing the excess formic acid by distillation, decarboxylate the remaining residue.

-

-

Purification:

-

Dissolve the crude product in a dilute sodium hydroxide solution.

-

Wash the aqueous solution with toluene to remove organic impurities.

-

Acidify the aqueous phase to approximately pH 2 with dilute hydrochloric acid to precipitate the this compound.

-

Extract the product with ethyl acetate.

-

The combined ethyl acetate phases can be treated with activated charcoal, filtered, and the solvent removed by distillation.

-

-

Salt Formation (for stability):

-

Dissolve the crude this compound in 2-propanol.

-

Add a solution of potassium hydroxide in 2-propanol to precipitate the potassium salt of this compound, which is more stable for storage.

-

Fischer Esterification of this compound

This is a general protocol for the esterification of a carboxylic acid, which can be adapted for this compound.[6][7][8]

Materials:

-

This compound

-

Methanol (or other desired alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottomed flask, dissolve this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for an appropriate time (monitor by TLC).

-

-

Work-up:

-

Cool the reaction mixture and transfer it to a separatory funnel containing water.

-

Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

-

Extract the product into the dichloromethane layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the dichloromethane by rotary evaporation.

-

The crude ester can be further purified by distillation or column chromatography.

-

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in Saccharomyces cerevisiae

A metabolic engineering approach has been demonstrated for the de novo biosynthesis of this compound in yeast. This pathway involves the production of octanoic acid by a mutated fatty acid synthase, followed by ω-hydroxylation catalyzed by a cytochrome P450 enzyme.

Caption: Biosynthetic pathway of this compound in engineered S. cerevisiae.

General Synthetic Workflow

The synthesis of this compound and its derivatives often follows a logical workflow starting from readily available precursors.

Caption: A generalized workflow for the chemical synthesis of this compound.

Baeyer-Villiger Oxidation for Lactone Formation

This compound can undergo intramolecular esterification to form a lactone. A related and important reaction is the Baeyer-Villiger oxidation, which can produce the corresponding lactone from a cyclic ketone precursor.[9][10][11][12][13]

Caption: Baeyer-Villiger oxidation of cyclooctanone to form the lactone of this compound.

References

- 1. This compound | 764-89-6 [chemicalbook.com]

- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 764-89-6 [m.chemicalbook.com]

- 4. Method of preparation of this compound - Patent 0379982 [data.epo.org]

- 5. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Hydroxyoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctanoic acid (8-HOA), also known as 8-hydroxycaprylic acid, is an omega-hydroxy medium-chain fatty acid.[1][2] It is a naturally occurring molecule found in various plant and animal sources, most notably as a constituent of royal jelly, the exclusive food of queen bees.[3][4][5][6][7][8] Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group on the terminal (omega) carbon and a carboxyl group at position 1.[1][2][6] This bifunctional nature makes it a subject of interest in chemical synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known biological context of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[6] A summary of its key chemical and physical properties is presented in Table 1. While many of these properties have been experimentally determined, some are estimates from computational models and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | [9] |

| Molecular Weight | 160.21 g/mol | [9] |

| CAS Number | 764-89-6 | [9][10] |

| IUPAC Name | This compound | [1] |

| Synonyms | 8-Hydroxycaprylic acid, ω-Hydroxyoctanoic acid | [9] |

| Melting Point | 59-63 °C | [8] |

| Boiling Point | 130 °C at 1 mmHg | [8] |

| Density | 1.0227 g/cm³ (rough estimate) | [8] |

| pKa | 4.77 ± 0.10 (Predicted) | [6] |

| Water Solubility | 32 g/L at 25 °C | |

| LogP | 1.4039 | |

| Appearance | White to light yellow crystalline powder | [6] |

| Kovats Retention Index | 1465 (Semi-standard non-polar column) | [1] |

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by decarboxylation. The following is a general protocol adapted from patent literature.

Materials:

-

6-chlorohexan-1-ol

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Formic acid

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide or potassium hydroxide

-

Ethyl acetate

-

Toluene

-

2-Propanol

-

Active charcoal

Procedure:

-

Malonic Ester Synthesis: React 6-chlorohexan-1-ol with diethyl malonate in the presence of a sodium ethoxide solution in ethanol under reflux.

-

Work-up: After the reaction, distill off the ethanol. Take up the residue in water and neutralize with dilute hydrochloric acid. Extract the aqueous phase with ethyl acetate.

-

De-esterification: After distilling off the ethyl acetate, treat the residue with formic acid in the presence of a catalytic amount of p-toluenesulfonic acid and heat to distill off the ethyl formate produced.

-

Decarboxylation: After removing the excess formic acid by distillation, heat the residue to 120-150 °C to induce decarboxylation.

-

Purification: Heat the product under reflux with aqueous sodium or potassium hydroxide solution. Extract the alkaline solution with a water-immiscible organic solvent like toluene to remove by-products.

-

Isolation: Acidify the aqueous phase to a pH of 2-3 with a mineral acid (e.g., HCl) to precipitate the this compound. Extract the product with ethyl acetate. The combined organic phases can be treated with active charcoal, filtered, and the solvent removed by distillation to yield the final product.

Workflow for Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

De Novo Biosynthesis in Saccharomyces cerevisiae

This compound can be produced de novo in engineered Saccharomyces cerevisiae.[11][12] This biosynthetic pathway involves the modification of the native fatty acid synthesis machinery and the introduction of a heterologous enzyme.

Methodology:

-

Strain Engineering: An S. cerevisiae strain is engineered with a mutated fatty acid synthase (FAS), specifically FAS1 R1834K/FAS2. This mutation results in the production of octanoic acid as the primary fatty acid product.

-

Heterologous Gene Expression: A cytochrome P450 (CYP) monooxygenase and its corresponding cytochrome P450 reductase (CPR) are expressed in the engineered yeast strain. The CYP enzyme is responsible for the ω-hydroxylation of octanoic acid.

-

Cultivation: The engineered yeast is cultivated in a suitable medium. The choice of carbon source can influence the efficiency of the conversion, with ethanol being reported as a preferred source.

-

Extraction and Analysis: After cultivation, the this compound can be extracted from the culture medium and quantified using analytical techniques such as HPLC or GC-MS.

Analytical Quantification in Biological Samples

General Protocol Outline:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard. For fatty acid analysis, a stable isotope-labeled analog (e.g., this compound-d₄) would be ideal. If unavailable, a structurally similar compound not present in the sample can be used.

-

Perform a liquid-liquid extraction to isolate the lipids. A common method is the addition of a solvent mixture such as methyl tert-butyl ether (MTBE) and methanol.

-

Vortex and centrifuge the sample to separate the layers.

-

Collect the upper organic layer containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped serum or a buffer).

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of this compound are not well-characterized in the scientific literature. However, its presence in royal jelly, a substance with numerous reported biological effects, suggests it may have physiological roles.[3][4][5][7][13]

Potential Roles Based on Structural Analogs

-

Hydroxy-Carboxylic Acid Receptors (HCAs): While not demonstrated for this compound, its isomers, 2- and 3-hydroxyoctanoic acid, are agonists for the HCA₃ receptor, a G protein-coupled receptor (GPCR).[14] This suggests that the position of the hydroxyl group is critical for receptor activation. It is plausible that this compound could interact with other, currently unidentified, receptors.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Other hydroxy fatty acids, such as 8-hydroxyeicosapentaenoic acid (8-HEPE), have been shown to be PPARα activators.[15][16] PPARs are nuclear receptors that play key roles in lipid metabolism and inflammation. Given its structure as a fatty acid, it is conceivable that this compound could modulate PPAR activity, although this has not been experimentally verified.

-

Histone Deacetylase (HDAC) Inhibition: this compound has been used as a reagent in the synthesis of HDAC inhibitors.[6][8] While this points to its utility as a chemical building block, there is no direct evidence that this compound itself is a potent HDAC inhibitor.

Biosynthesis of this compound in Yeast

Caption: De novo biosynthesis of this compound in engineered yeast.

Conclusion and Future Directions

This compound is a naturally occurring omega-hydroxy fatty acid with well-defined chemical and physical properties. Its synthesis, both chemically and biologically, has been established, providing avenues for its production for research purposes. However, a significant gap remains in our understanding of its specific biological functions and mechanisms of action.

Future research should focus on:

-

Elucidating Biological Targets: Screening this compound against various receptor families, including GPCRs and nuclear receptors, to identify specific molecular targets.

-

Investigating Signaling Pathways: Once a target is identified, downstream signaling pathways should be investigated to understand its cellular effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships in relevant biological systems.

-

Exploring Therapeutic Potential: Given the roles of other fatty acids in health and disease, investigating the potential of this compound in metabolic disorders, inflammation, and other conditions is warranted.

A deeper understanding of the biological role of this compound will be crucial in determining its potential for applications in drug development and as a bioactive food component.

References

- 1. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 8-Hydroxyoctanoate (HMDB0061914) [hmdb.ca]

- 3. Bioactive Properties of Royal Jelly | Encyclopedia MDPI [encyclopedia.pub]

- 4. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 764-89-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound CAS#: 764-89-6 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 15. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Hydroxyoctanoic Acid: Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyoctanoic acid is an eight-carbon saturated fatty acid with a terminal hydroxyl group. Initially identified as a component of royal jelly, this molecule has since been found in other natural sources, including honey and certain plants. While its biological role is not yet fully elucidated, its structural similarity to known ligands of hydroxy-carboxylic acid (HCA) receptors suggests a potential role in metabolic signaling. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and putative signaling pathways of this compound. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further research into its biological functions and therapeutic potential.

Discovery

This compound was first identified as a natural product in 1968 by Weaver, Johnston, Benjamin, and Law.[1][2] Their research focused on the characterization of novel fatty acids present in royal jelly, the nutrient-rich secretion of honeybees (Apis mellifera) that serves as the primary food for queen bees.[1][2] This discovery laid the groundwork for future investigations into the chemical composition and biological activities of royal jelly and its constituents.

Natural Sources

This compound has been identified in a variety of natural sources, primarily associated with honeybees, but also in the plant kingdom.

Royal Jelly

Royal jelly remains the most well-known source of this compound.[1][2] It is a component of the complex lipid fraction of royal jelly, which is rich in unusual short-chain hydroxy fatty acids and dicarboxylic acids.[3][4][5] The concentrations of these fatty acids can vary depending on the geographical location, season, and bee species.

Honey

This compound is also present in honey, where its concentration can be used as a marker to differentiate between the entomological origins of the honey.[1][6] For instance, honey from Apis cerana has been found to have significantly higher concentrations of this compound compared to honey from Apis mellifera.[1][6]

Plants

This compound has been reported in the plant species Stellaria dichotoma, a member of the Caryophyllaceae family. Further research may reveal its presence in other plants, potentially as a component of cutin or suberin, which are plant polyesters containing hydroxy and epoxy fatty acids.

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Species | Concentration | Reference(s) |

| Honey | Apis cerana | 96.20 - 253.34 mg/kg | [1][6] |

| Honey | Apis mellifera | 0 - 32.46 mg/kg | [1][6] |

Biosynthesis

While the complete biosynthetic pathway of this compound in its natural sources is not fully elucidated, a de novo biosynthesis pathway has been successfully engineered in the yeast Saccharomyces cerevisiae. This engineered pathway provides a model for understanding the key enzymatic steps that may be involved in its natural production.

The biosynthesis begins with the production of octanoic acid by a mutated fatty acid synthase (FAS). This is followed by the ω-hydroxylation of octanoic acid to yield this compound, a reaction catalyzed by a cytochrome P450 (CYP) enzyme. The electrons required for the CYP-mediated reaction are transferred from NADPH by a cytochrome P450 reductase (CPR).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research [frontiersin.org]

- 3. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health Promoting Properties of Bee Royal Jelly: Food of the Queens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 8-Hydroxyoctanoic Acid in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxy fatty acids (ω-HFAs) are crucial components of the protective barriers in plants and are implicated in defense signaling pathways. Among these, the medium-chain ω-HFA, 8-hydroxyoctanoic acid, represents a molecule of interest, though its specific biological roles in plants are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of ω-HFAs in plants, contextualizing the potential functions of this compound within this framework. We delve into the biosynthesis of these molecules, their incorporation into vital structural polymers, and their involvement in plant defense mechanisms. This document also outlines key experimental protocols for the analysis of plant lipid polyesters and presents quantitative data on the composition of these structures.

Introduction

Plants, as sessile organisms, have evolved intricate defense mechanisms and structural adaptations to thrive in their environments. A key aspect of this is the production of specialized lipids that form protective barriers and act as signaling molecules. Omega-hydroxy fatty acids (ω-HFAs) are a class of fatty acids characterized by a hydroxyl group at the terminal (ω) carbon. While long-chain ω-HFAs (C16 and C18) are well-established components of the plant biopolyesters cutin and suberin, the presence and function of their medium-chain counterparts, such as this compound, are less understood. This guide synthesizes the available information to provide a detailed perspective on the potential biological significance of this compound in plants.

Biosynthesis of ω-Hydroxy Fatty Acids in Plants

The synthesis of ω-HFAs in plants is a multi-step process primarily involving the hydroxylation of fatty acids by cytochrome P450 (CYP) monooxygenases.

The Role of Cytochrome P450 Monooxygenases

The terminal hydroxylation of fatty acids is predominantly catalyzed by enzymes belonging to the CYP86 and CYP94 families. These enzymes are typically located in the endoplasmic reticulum and utilize NADPH as a cofactor for their oxidative reactions. While specific substrates for many of these enzymes are still being identified, members of these families have been shown to hydroxylate a range of fatty acids.

A schematic representation of the biosynthesis of this compound from octanoic acid, as demonstrated in recombinant yeast systems expressing plant-derived enzymes, illustrates this process. A mutated fatty acid synthase can produce octanoic acid, which is then ω-hydroxylated by a cytochrome P450 enzyme, with electrons transferred from NADPH by a cytochrome P450 reductase (CPR).[1]

Caption: Biosynthesis of this compound via ω-hydroxylation.

The CYP94 Family: A Focus on CYP94C1

The CYP94 family of enzymes in Arabidopsis thaliana has been primarily characterized for its role in the catabolism of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), a key signaling molecule in plant defense.[2][3][4][5] Specifically, CYP94C1 has been shown to catalyze the conversion of 12-hydroxy-JA-Ile to 12-carboxy-JA-Ile.[2][4][5] However, in vitro studies have also demonstrated that CYP94C1 possesses ω-hydroxylase activity towards medium-chain fatty acids, including lauric acid (C12:0), and can further oxidize ω-hydroxy fatty acids to their corresponding dicarboxylic acids.[3][4][6] This dual functionality suggests a potential role for CYP94C1 and related enzymes in both hormone metabolism and the biosynthesis of lipid polymer monomers. The expression of CYP94C1 is induced by wounding and jasmonic acid treatment, further linking it to plant defense responses.[3]

Biological Functions of ω-Hydroxy Fatty Acids

The primary established role for ω-HFAs in plants is as monomeric constituents of the biopolyesters cutin and suberin.

Components of Cutin and Suberin

Cutin and suberin are complex, insoluble polymers that form protective layers on the surfaces of aerial plant parts (cutin) and in subterranean tissues and wound sites (suberin).[7][8][9] These layers are critical for preventing water loss, protecting against UV radiation, and forming a barrier against pathogen invasion.[7] The composition of these polymers varies between species and tissues but is generally rich in C16 and C18 ω-HFAs and α,ω-dicarboxylic acids.[7][9] While the presence of this compound in these polymers has not been extensively documented, the enzymatic machinery capable of its synthesis exists in plants, suggesting it could be a minor or yet-to-be-identified component in some species or under specific conditions. PubChem lists Stellaria dichotoma as a plant where this compound has been reported.[10]

Caption: Hierarchical structure of plant protective biopolyesters.

Role in Plant Defense

Fatty acids and their derivatives, collectively known as oxylipins, are integral to plant defense signaling.[11][12][13] The jasmonate signaling pathway, which is central to defense against necrotrophic pathogens and insect herbivores, is initiated from the oxygenation of polyunsaturated fatty acids.[14][15] While a direct signaling role for this compound has not been established, its potential biosynthesis by defense-inducible enzymes like CYP94C1 suggests a possible involvement. Furthermore, ω-hydroxy fatty acids released from the degradation of cutin and suberin by fungal cutinases can act as signals to trigger plant defense responses.

Quantitative Data

Direct quantitative data for this compound in plant tissues is not widely available in the literature. The following table summarizes the representative monomeric composition of cutin and suberin from Arabidopsis thaliana, highlighting the prevalence of long-chain ω-HFAs.

| Monomer | Chemical Formula | Cutin (Leaf) (% of total monomers) | Suberin (Root) (% of total monomers) |

| 16-Hydroxypalmitic acid | C16H32O3 | 10-20 | < 1 |

| 18-Hydroxyoleic acid | C18H34O3 | Not detected | 10-20 |

| 1,16-Hexadecanedioic acid | C16H30O4 | 30-50 | 5-15 |

| 1,18-Octadecanedioic acid | C18H34O4 | 5-15 | 20-30 |

| Ferulic acid | C10H10O4 | Not detected | 5-15 |

| This compound | C8H16O3 | Not typically reported | Not typically reported |

Data are approximate and compiled from various studies on Arabidopsis thaliana for illustrative purposes.

Experimental Protocols

The analysis of cutin and suberin monomers, which would be necessary to identify and quantify this compound, involves the depolymerization of these polyesters followed by chromatographic separation and mass spectrometric identification.

General Protocol for Cutin and Suberin Analysis

-

Tissue Preparation: Plant tissue is harvested and subjected to enzymatic digestion to remove cell wall polysaccharides.

-

Delipidation: The remaining material is extensively washed with solvents (e.g., chloroform, methanol) to remove soluble waxes.

-

Depolymerization: The insoluble polymer is depolymerized by transesterification using methods such as sodium methoxide in methanol or boron trifluoride in methanol.

-

Extraction: The resulting monomers (as methyl esters) are extracted into an organic solvent (e.g., chloroform).

-

Derivatization: Hydroxyl and carboxyl groups are often derivatized (e.g., silylation with BSTFA) to improve their volatility and chromatographic behavior.

-

Analysis: The derivatized monomers are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Caption: Workflow for the analysis of cutin and suberin monomers.

Conclusion and Future Directions

The biological role of this compound in plants remains an area ripe for investigation. While direct evidence is limited, its potential as a monomeric component of cutin and suberin and its plausible biosynthesis by defense-related enzymes of the CYP94 family suggest functions in both structural integrity and defense signaling. Future research should focus on sensitive, targeted metabolomic analyses of a wider range of plant species and tissues to ascertain the presence and abundance of this compound. Functional characterization of additional CYP enzymes with affinity for medium-chain fatty acids will further illuminate the biosynthetic pathways. Elucidating the precise roles of this and other medium-chain ω-HFAs will not only advance our fundamental understanding of plant biology but may also open new avenues for the development of novel crop protection strategies and bio-based materials.

References

- 1. omega-Hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1: possible involvement in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. CYP94C1 cytochrome P450, family 94, subfamily C, polypeptide 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Immunity Impacted by Fatty Acid Metabolism | Technology Networks [technologynetworks.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

8-Hydroxyoctanoic Acid in Royal Jelly: A Technical Guide for Researchers

An In-depth Examination of its Composition, Biological Activity, and Experimental Analysis

Abstract

8-Hydroxyoctanoic acid (8-HOA) is a medium-chain fatty acid and a notable constituent of the lipid fraction of royal jelly, the exclusive food of queen honeybees. While not as abundant as 10-hydroxy-2-decenoic acid (10-HDA), 8-HOA contributes to the unique chemical profile and biological activities attributed to royal jelly. This technical guide provides a comprehensive overview of 8-HOA in the context of royal jelly, detailing its concentration, methods for its extraction and quantification, and its emerging role in anticancer research. The information presented is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds derived from bee products.

Introduction

Royal jelly (RJ) is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Its composition is a rich milieu of proteins, lipids, sugars, vitamins, and minerals, which collectively contribute to its remarkable biological properties. The lipid fraction of royal jelly is particularly unique, characterized by the presence of several uncommon short-chain fatty acids, many of which are hydroxylated or dicarboxylic acids.[1] Among these is this compound (8-HOA), a saturated fatty acid with a hydroxyl group at the ω-1 position.[2] While research has historically focused on the more abundant 10-HDA, recent studies have begun to elucidate the specific biological significance of other fatty acid components, including 8-HOA. This guide synthesizes the current knowledge on 8-HOA in royal jelly, with a focus on its quantitative presence, analytical methodologies, and potential therapeutic applications.

Quantitative Analysis of this compound in Royal Jelly

The concentration of 8-HOA in royal jelly is variable and influenced by factors such as the geographical origin, season, and the age of the bee larvae for which it is produced. Quantitative data is crucial for standardizing royal jelly extracts and for understanding the dose-dependent biological effects of its components.

Table 1: Quantitative Data of this compound in Royal Jelly and Related Bee Products

| Sample Type | Analytical Method | Reported Concentration of 8-HOA | Reference |

| Royal Jelly | LC-HRMS | 9% relative to 10-HDA | [3] |

| Apis cerana Honey | GC-MS | 96.20–253.34 mg/kg | [1] |

| Apis mellifera Honey | GC-MS | 0–32.46 mg/kg | [1] |

Note: The data for honey is provided for context, as royal jelly is a primary component of the larval diet and can influence the composition of other bee products.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 8-HOA as an anticancer agent. Studies have indicated its ability to reduce the viability of melanoma cells and inhibit the growth of colon cancer cells.[4][5] The proposed mechanisms of action involve the modulation of key cellular signaling pathways.

Inhibition of the YAP1/TAZ Pathway

One of the proposed anticancer mechanisms of 8-HOA is through the suppression of the Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) pathway.[6] This pathway is crucial in regulating cell proliferation, and its dysregulation is implicated in the development and progression of various cancers. By inhibiting this pathway, 8-HOA can effectively suppress cancer cell proliferation and induce apoptosis.[6]

Potential as a Histone Deacetylase (HDAC) Inhibitor

There is evidence to suggest that 8-HOA may act as a histone deacetylase (HDAC) inhibitor.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, 8-HOA can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism is a hallmark of several established anticancer drugs. A structurally related compound, 8-(hydroxyamino)-8-oxooctanoic acid (SAHA), is a known HDAC inhibitor that induces cell cycle arrest and apoptosis.[7]

Below is a diagram illustrating the proposed signaling pathway for the anticancer effects of 8-HOA.

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of 8-HOA from royal jelly.

Extraction of Fatty Acids from Royal Jelly

Objective: To extract the lipid fraction containing 8-HOA from royal jelly samples.

Method 1: Solvent Extraction

-

Materials: Royal jelly sample, diethyl ether, isopropanol, anhydrous sodium sulfate, methanol, centrifuge, rotary evaporator.

-

Procedure:

-

Weigh 0.1 g of fresh royal jelly.

-

Add 3 mL of a diethyl ether/isopropanol (50:1 v/v) solution.

-

Stir for 30 seconds every 10 minutes for a total of 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the dry residue in 1 mL of methanol for subsequent analysis.[3]

-

Method 2: Ultrasound-Assisted Extraction (UAE)

-

Materials: Lyophilized royal jelly, ethanol, ultrasonic bath, centrifuge, filter (0.20 µm).

-

Procedure:

-

Weigh 1 g of lyophilized royal jelly.

-

Add 2 mL of methanol.

-

Place the mixture in an ultrasonic bath for 30 minutes.

-

Filter the extract through a 0.20 µm disk filter prior to analysis.[8]

-

Below is a workflow diagram for the extraction of fatty acids from royal jelly.

Caption: General workflow for the extraction of fatty acids from royal jelly.

Analytical Methods for this compound Quantification

Objective: To identify and quantify 8-HOA in the extracted lipid fraction.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Required for fatty acids):

-

The extracted fatty acids need to be converted to their more volatile trimethylsilyl (TMS) esters.

-

Dissolve the dried extract in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Incubate the mixture to allow for the reaction to complete.[8]

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5ms) is typically used.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient is used to separate the fatty acid derivatives.

-

MS Detection: The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification against a standard curve of 8-HOA.[9]

-

Method 2: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid, is typical.

-

Flow Rate: Dependent on the column dimensions.

-

-

HRMS Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is effective for fatty acids.

-

Analysis: The high-resolution mass spectrometer allows for the accurate mass measurement of the deprotonated molecular ion of 8-HOA ([M-H]⁻), providing high specificity for identification and quantification.[3]

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 8-HOA on cancer cells (e.g., melanoma cells).

-

Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, 8-HOA stock solution (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of 8-HOA in the complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the 8-HOA dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.[10][11]

-

Below is a diagram illustrating the workflow for a cell viability assay.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound is an integral component of the lipid fraction of royal jelly that is gaining recognition for its potential biological activities, particularly in the realm of oncology. This technical guide has provided a consolidated resource for researchers, outlining the current understanding of its quantitative presence, detailed protocols for its study, and insights into its molecular mechanisms of action. Further investigation into the synergistic effects of 8-HOA with other royal jelly components and its efficacy in various preclinical models is warranted to fully elucidate its therapeutic potential. The methodologies and data presented herein serve as a foundation for future research aimed at harnessing the unique properties of this fascinating natural compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Biosynthesis of 8-Hydroxyoctanoic Acid: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathways and synthetic biology strategies for the production of 8-hydroxyoctanoic acid, a valuable C8 ω-hydroxy fatty acid.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, catering to researchers, scientists, and drug development professionals. The document details the key metabolic pathways, enzymes, and genetic engineering strategies that have been successfully employed to produce this versatile chemical. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of these findings.

Introduction to this compound

This compound is an omega-hydroxy fatty acid, a bifunctional molecule with a hydroxyl group at its terminal (ω) position and a carboxyl group at the other end.[1][2] This structure imparts unique chemical properties, making it a valuable precursor for the synthesis of polymers, lubricants, surfactants, and pharmaceuticals.[3] Notably, it is a reagent in the synthesis of histone deacetylase (HDAC) inhibitors, which are promising targets for cancer chemotherapy.[1][4] Biosynthetic production of this compound offers a sustainable alternative to traditional chemical synthesis methods.

Biosynthetic Pathways

The microbial biosynthesis of this compound is typically achieved through a two-stage process: the production of the precursor, octanoic acid, followed by its terminal hydroxylation.

Production of Octanoic Acid

The initial step involves channeling the cellular metabolism towards the synthesis of the C8 fatty acid, octanoic acid. This is primarily accomplished by engineering the fatty acid synthesis (FAS) pathway in host organisms such as Escherichia coli and Saccharomyces cerevisiae.

In E. coli, the type II fatty acid biosynthesis (FAB) pathway is manipulated.[5] Overexpression of key fab genes, such as fabZ (encoding 3-hydroxyacyl-ACP dehydratase), can significantly increase C8 production.[5] The pathway culminates in the cleavage of octanoyl-ACP by a specific thioesterase to release free octanoic acid. The thioesterase TE10 from Anaerococcus tetradius has been shown to be effective for this purpose.[5]

In Saccharomyces cerevisiae, a mutated fatty acid synthase (FAS) complex, specifically FAS1 R1834K /FAS2, has been engineered to favor the production of octanoic acid.[6]

Omega-Hydroxylation of Octanoic Acid

The second and key step is the regioselective hydroxylation of the terminal methyl group of octanoic acid to yield this compound. This reaction is catalyzed by specific monooxygenase enzymes, primarily from the cytochrome P450 (CYP) and alkane monooxygenase (AlkB) families.

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are highly effective for ω-hydroxylation. The catalytic cycle requires a reductase partner to transfer electrons from a cofactor, typically NADPH.[6][7] Several CYP systems have been successfully utilized:

-

CYP153A Family: Bacterial CYP153A monooxygenases are renowned for their high regioselectivity in hydroxylating medium-chain alkanes and fatty acids.[8][9] CYP153A from Marinobacter aquaeolei (CYP153AM.aq) has been identified as a fatty acid ω-hydroxylase with a broad substrate range and has been engineered to improve its catalytic efficiency for octanoic acid.[9][10]

-

Fungal CYPs: CYP539A7 from the fungus Fusarium oxysporum has been shown to be effective in producing this compound in engineered S. cerevisiae.[6]

Alkane Monooxygenases (AlkB): These non-heme diiron enzymes are another class of proteins capable of catalyzing the hydroxylation of alkanes and fatty acids.[11][12] AlkB from various bacteria, such as Pseudomonas putida, are part of an operon that facilitates the conversion of alkanes to activated fatty acids.[13] The catalytic activity of AlkB also relies on electron transfer partners, typically a rubredoxin and a rubredoxin reductase.[11][12]

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize the quantitative data from various studies on the biosynthesis of this compound, providing a comparative overview of different production strategies.

| Host Organism | Precursor Pathway Engineering | Hydroxylation Enzyme System | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Mutated FAS (FAS1R1834K/FAS2) | CYP539A7 (F. oxysporum) + CPR | 3 | [3][6] |

| Escherichia coli | Co-expression of thioesterase and artificial fusion construct | CYP153AM.aq(G307A)-CPRBM3 | Not specified | [10] |

| Enzyme Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| CYP153A7-WT | Octanoic Acid | Not specified | 28 | Not specified | |

| CYP153A7-D258E | Octanoic Acid | Not specified | 139 | Not specified | |

| CYP153A7-L302F | Octanoic Acid | Not specified | 128 | Not specified | |

| CYP153AM.aqRLT | Octanoic Acid | Not specified | Not specified | 151-fold improvement over WT | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Whole-Cell Biotransformation for this compound Production in S. cerevisiae

This protocol is adapted from studies involving engineered Saccharomyces cerevisiae for the de novo biosynthesis of this compound.[3][6]

1. Strain Cultivation:

- Yeast strains are pre-cultured in a suitable medium (e.g., YP medium) supplemented with either glucose or ethanol as a carbon source.

- For strains requiring it, hemin supplementation is added to the medium to support CYP activity.[3]

- Cultures are grown at 30°C with shaking.

2. Biotransformation:

- Once the cultures reach a desired optical density (e.g., OD600 of 1), the cells are harvested by centrifugation and resuspended in fresh medium.

- The biotransformation is initiated and carried out for a specified period (e.g., 24-72 hours) at 30°C.

- For experiments involving external feeding, octanoic acid is added to the culture medium.

3. Product Extraction and Analysis:

- The culture supernatant is acidified (e.g., with HCl) to protonate the fatty acids.

- The products are extracted using an organic solvent such as ethyl acetate.

- The organic extract is dried (e.g., over anhydrous Na2SO4), filtered, and concentrated.

- The final product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) to make the hydroxyl and carboxyl groups volatile.

In Vitro Enzyme Assays for CYP153A Activity

This protocol outlines a typical in vitro assay to determine the kinetic parameters of CYP153A enzymes.

1. Reaction Mixture Preparation:

- A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

- The mixture contains the purified CYP153A enzyme (e.g., 1 µM), its reductase partners, and a cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH).

- The reaction is initiated by adding the substrate, octanoic acid (e.g., 1 mM).

2. Reaction Conditions:

- The reaction is incubated at a specific temperature (e.g., 30°C) with shaking for a defined time (e.g., 1-4 hours).

3. Sample Analysis:

- The reaction is quenched, and the product is extracted as described in the whole-cell protocol.

- Quantitative analysis of this compound is performed using High-Performance Liquid Chromatography (HPLC) or GC-MS.

- Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.

Caption: Biosynthetic pathway for this compound.

Caption: General experimental workflow for biosynthetic production.

Conclusion

The biosynthesis of this compound represents a promising avenue for the sustainable production of this valuable chemical. Advances in synthetic biology and metabolic engineering have enabled the construction of microbial cell factories capable of converting simple carbon sources into this ω-hydroxy fatty acid. Key to this success has been the engineering of fatty acid synthesis pathways to accumulate the octanoic acid precursor and the identification and optimization of potent ω-hydroxylating enzymes, particularly cytochrome P450s. While current titers demonstrate the proof-of-principle, further research focusing on optimizing host strains, improving enzyme kinetics, and scaling up bioprocesses will be crucial for achieving industrially relevant production levels. This guide provides a solid foundation for researchers to build upon in this exciting field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 764-89-6 [m.chemicalbook.com]

- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An alkane monooxygenase (AlkB) family in which all electron transfer partners are covalently bound to the oxygen-activating hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure and Function of Alkane Monooxygenase (AlkB) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxyoctanoic Acid (CAS Number: 764-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxyoctanoic acid, a versatile ω-hydroxy fatty acid. It covers its chemical and physical properties, detailed synthesis and purification methods, analytical procedures, and known biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical and Physical Properties

This compound, also known as 8-hydroxycaprylic acid, is a C8 straight-chain fatty acid with a hydroxyl group at the terminal position.[1][2] This bifunctional nature makes it a useful building block in chemical synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 764-89-6 | [2] |

| Molecular Formula | C₈H₁₆O₃ | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 59-63 °C | |

| Boiling Point | 130 °C at 1 mmHg | |

| Density | ~1.02 g/cm³ | |

| Solubility | Soluble in water (32 g/L at 25°C), methanol, ethanol, and other organic solvents. | |

| InChI Key | KDMSVYIHKLZKET-UHFFFAOYSA-N | [2] |

| SMILES | OCCCCCCC(=O)O | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been established, including chemical synthesis from commercially available precursors and de novo biosynthesis in engineered microorganisms.

Chemical Synthesis

Two common methods for the chemical synthesis of this compound are the malonic ester synthesis and the Baeyer-Villiger oxidation of cyclooctanone.

This method involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by decarboxylation.[3][4][5][6]

Experimental Protocol:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 6-chlorohexan-1-ol dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: The crude product is then saponified using a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. Following saponification, the solution is acidified to a low pH with a mineral acid to precipitate the dicarboxylic acid intermediate. The intermediate is then heated to induce decarboxylation, yielding this compound.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.[7]

The Baeyer-Villiger oxidation provides a route to this compound from the readily available cyclooctanone. This reaction involves the oxidation of the cyclic ketone with a peroxy acid to form a lactone (oxacyclononan-2-one), which is subsequently hydrolyzed to the hydroxy acid.[8][9]

Experimental Protocol:

-

Oxidation: Dissolve cyclooctanone in a suitable solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, portion-wise while maintaining the low temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Separate the organic layer, wash with a sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactone.

-

Hydrolysis: Hydrolyze the crude lactone by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Purification: After cooling, acidify the reaction mixture with a mineral acid to precipitate the this compound. The product can be collected by filtration and purified by recrystallization.

References

- 1. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5248798A - Method of preparation of this compound - Google Patents [patents.google.com]

- 4. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]

- 5. ç¾åº¦æåº [word.baidu.com]

- 6. Method of preparation of this compound - Patent 0379982 [data.epo.org]

- 7. benchchem.com [benchchem.com]

- 8. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctanoic acid (8-HOA), also known as 8-hydroxycaprylic acid, is an omega-hydroxy fatty acid that is gaining increasing attention in various scientific fields. Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group on the terminal carbon. This bifunctional nature imparts unique chemical properties, making it a valuable intermediate in chemical synthesis and a molecule of interest in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | [1][3][4] |

| Molecular Weight | 160.21 g/mol | [1][3][4] |

| CAS Number | 764-89-6 | [1][3][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 58-65 °C | [2][5][6] |

| Boiling Point | 130 °C at 1 Torr (1 mmHg) | [2][5][6] |

| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [1][7] |

| pKa | 4.77 ± 0.10 (Predicted) | [1][2] |

| Density | 1.0227 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4370 (estimate) | [2] |

| InChI Key | KDMSVYIHKLZKET-UHFFFAOYSA-N | [3][4] |

| SMILES | OCCCCCCCC(=O)O | [1] |

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by hydrolysis and decarboxylation.[8][9][10] A general experimental workflow is outlined below.

Methodology:

-

Malonic Ester Synthesis: 6-Chlorohexan-1-ol is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.[10] This nucleophilic substitution reaction forms diethyl (6-hydroxyhexyl)malonate.

-

Saponification: The resulting diester is then saponified using a strong base, like aqueous sodium hydroxide, to hydrolyze the ester groups to carboxylates, yielding the disodium salt of (6-hydroxyhexyl)malonic acid.[8]

-

Acidification and Decarboxylation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylates. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield crude this compound.[9]

-

Purification: The crude product can be purified by extraction with an organic solvent followed by crystallization or distillation under reduced pressure.[9]

Biosynthesis of this compound

This compound can also be produced through microbial biosynthesis. A pathway has been engineered in Saccharomyces cerevisiae for the de novo production of this compound from glucose.[11]

Methodology:

This biosynthetic pathway involves two key enzymatic steps:

-

Octanoic Acid Production: A mutated fatty acid synthase (FAS) complex (FAS1 R1834K/FAS2) is utilized to specifically produce octanoic acid from glucose via the fatty acid synthesis pathway.[11]

-

Omega-Hydroxylation: The produced octanoic acid is then ω-hydroxylated by a cytochrome P450 (CYP) monooxygenase. This reaction requires electrons, which are transferred from NADPH to the CYP enzyme by a cytochrome P450 reductase (CPR).[11]

Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of fatty acids. The NIST WebBook provides Kovats retention index data for this compound on a non-polar column, which can aid in its identification.[3][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for the analysis of this compound, particularly in complex biological matrices.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for confirming the purity of synthesized material.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, namely the hydroxyl (-OH) and carboxylic acid (C=O) groups.[3]

Biological Significance and Applications

This compound has been identified in natural sources such as royal jelly and has been detected in the urine of children with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][3] Its biological roles and potential applications are areas of active research.

Notably, this compound is used as a reagent in the synthesis of histone deacetylase (HDAC) inhibitors.[1][2] HDAC inhibitors are a promising class of drugs for cancer therapy.[2] Furthermore, it serves as an intermediate in the synthesis of other biologically active molecules.[8] The presence of both a hydroxyl and a carboxylic acid group makes it a versatile building block for the synthesis of polyesters and other polymers.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] It should be stored in an inert atmosphere at room temperature.[1][2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 764-89-6 [m.chemicalbook.com]

- 3. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS # 764-89-6, 8-Hydroxycaprylic acid, this compound - chemBlink [ww.chemblink.com]

- 8. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]

- 9. Method of preparation of this compound - Patent 0379982 [data.epo.org]

- 10. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. 8-羟基辛酸 98% (T) | Sigma-Aldrich [sigmaaldrich.cn]

8-Hydroxyoctanoic Acid: A Technical Examination of its Role in Plant Cutin and Suberin

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 8-hydroxyoctanoic acid and its context within the complex plant biopolymers, cutin and suberin. While extensive research has elucidated the composition and biosynthesis of the primary long-chain fatty acid monomers of these protective layers, the specific role and prevalence of shorter-chain hydroxy acids, such as this compound, remain less characterized in botanical literature. This document summarizes the current understanding of cutin and suberin biochemistry, outlines established analytical methodologies, and presents relevant biosynthetic and signaling pathway frameworks that could inform future investigations into the potential incorporation and function of this compound in these vital plant structures.

Chemical Profile of this compound

This compound is an omega-hydroxy fatty acid derived from caprylic acid (octanoic acid) where a hydrogen on the terminal methyl group is substituted by a hydroxyl group.[1] This bifunctional molecule possesses both a carboxylic acid and a primary alcohol group, enabling it to potentially act as a monomer in polyester chains.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 764-89-6 | [2] |

| Appearance | White Solid | [3] |

| pKa | 4.77 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

The Biopolymers Cutin and Suberin: An Overview

Cutin and suberin are complex, insoluble lipid polyesters that play crucial roles in protecting plants from environmental stresses, regulating water loss, and defending against pathogens.[4][5] Cutin forms the structural framework of the cuticle, the outermost layer of aerial plant parts, while suberin is a key component of the cell walls in specific tissues like the root endodermis, periderm of tubers and bark, and wound-healing sites.[4][6]

The primary building blocks of both polymers are glycerol and a variety of modified fatty acids.[3][4] However, their monomeric compositions show significant differences, which in turn dictate their distinct physical properties and biological functions.[4]

Monomeric Composition of Cutin and Suberin

Analysis of cutin and suberin from a wide range of plant species has revealed that their composition is dominated by C16 and C18 fatty acid derivatives for cutin, and a broader range of very-long-chain fatty acids (C16-C28), α,ω-dicarboxylic acids, and fatty alcohols for suberin.[4][6][7] Notably, the presence and quantity of this compound in plant-derived cutin and suberin are not prominently reported in the existing literature, suggesting it is likely not a major constituent in the species and tissues analyzed to date.

Table 2: Comparative Monomer Composition of Cutin in Different Plant Tissues (%)

| Monomer Class | Tomato (Solanum lycopersicum) Fruit Cuticle | Arabidopsis thaliana Leaf |

| C16 ω-Hydroxy Fatty Acids | 20-30 | 5-15 |

| C16 Dicarboxylic Acids | 5-15 | 40-50 |

| C18 ω-Hydroxy Fatty Acids | 10-20 | <5 |

| C18 Dicarboxylic Acids | 5-15 | 15-25 |

| C18 Dihydroxy/Epoxy Fatty Acids | 30-40 | <5 |

| Phenolics (e.g., p-Coumaric acid) | <5 | <1 |

Data compiled from multiple sources, percentages are approximate and can vary based on developmental stage and environmental conditions.[4]

Table 3: Comparative Monomer Composition of Suberin in Different Plant Tissues (%)

| Monomer Class | Potato (Solanum tuberosum) Tuber Periderm | Arabidopsis thaliana Root | Cork Oak (Quercus suber) Cork |

| Very-Long-Chain Fatty Acids (≥C20) | 10-20 | 5-15 | 10-20 |

| ω-Hydroxy Fatty Acids (C16-C24) | 20-30 | 30-40 | 40-50 |

| α,ω-Dicarboxylic Acids (C16-C22) | 15-25 | 20-30 | 5-15 |

| Fatty Alcohols (≥C18) | 5-15 | 5-10 | 10-20 |

| Phenolics (e.g., Ferulic acid) | 10-20 | 10-20 | 15-25 |

Data compiled from multiple sources, percentages are approximate and can vary.[4]

Biosynthesis of Cutin and Suberin Monomers

The biosynthesis of cutin and suberin monomers originates from the de novo synthesis of fatty acids in the plastids.[7] These fatty acids are then modified by a series of enzymes, primarily located in the endoplasmic reticulum.[3] While specific pathways for C8 monomers in this context are not well-documented in plants, the general enzymatic steps for longer-chain monomers are understood and could potentially be analogous for shorter chains.

A key step in the formation of ω-hydroxy fatty acids is the ω-hydroxylation of fatty acids, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[7] While research in yeast has demonstrated the de novo biosynthesis of this compound from octanoic acid via a cytochrome P450, a similar specific pathway has not been elucidated in plants for cutin or suberin formation.[8]

Experimental Protocols for Cutin and Suberin Analysis

The analysis of cutin and suberin monomers typically involves a multi-step process to isolate, depolymerize, and identify the constituent molecules.[4][9]

Delipidation

The first step is the removal of soluble waxes and other lipids that are not part of the polymer matrix.[4] This is achieved through exhaustive extraction with a series of organic solvents, such as chloroform and methanol, often using a Soxhlet apparatus.[4]

Depolymerization

The ester bonds of the cutin or suberin polymer are then cleaved to release the individual monomers.[4] Common methods include:

-

Base-catalyzed transesterification: This is a widely used method involving reagents like sodium methoxide (NaOMe) in methanol.[1][4]

-

Acid-catalyzed transesterification: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also employed.[4][9]

Derivatization

To increase their volatility and thermal stability for gas chromatography, the polar functional groups (hydroxyl and carboxyl) of the monomers are derivatized.[4][9] This is typically done by silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis